molecular formula C20H27FN6O5S B12556527 N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide CAS No. 179524-67-5

N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide

Cat. No.: B12556527
CAS No.: 179524-67-5
M. Wt: 482.5 g/mol
InChI Key: WTOLVDCIEAOYHH-MYJWUSKBSA-N
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Description

N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diaminomethylidene group, a fluorophenyl group, and a dihydropyridinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide can be compared with similar compounds such as:

  • N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-chlorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide
  • N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-bromophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide

Properties

CAS No.

179524-67-5

Molecular Formula

C20H27FN6O5S

Molecular Weight

482.5 g/mol

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[3-[(2-fluorophenyl)methylsulfonylamino]-2-oxo-3,4-dihydropyridin-1-yl]acetamide

InChI

InChI=1S/C20H27FN6O5S/c21-16-7-2-1-5-14(16)13-33(31,32)26-17-8-4-10-27(19(17)30)11-18(29)25-15(12-28)6-3-9-24-20(22)23/h1-2,4-5,7,10,12,15,17,26H,3,6,8-9,11,13H2,(H,25,29)(H4,22,23,24)/t15-,17?/m0/s1

InChI Key

WTOLVDCIEAOYHH-MYJWUSKBSA-N

Isomeric SMILES

C1C=CN(C(=O)C1NS(=O)(=O)CC2=CC=CC=C2F)CC(=O)N[C@@H](CCCN=C(N)N)C=O

Canonical SMILES

C1C=CN(C(=O)C1NS(=O)(=O)CC2=CC=CC=C2F)CC(=O)NC(CCCN=C(N)N)C=O

Origin of Product

United States

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